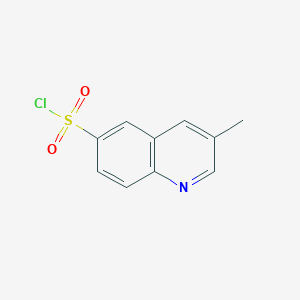
Argatroban Impurity 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argatroban Impurity 2: is a chemical compound that is often encountered as a byproduct in the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant. The chemical name for this compound is Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate . This compound is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Argatroban.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Argatroban Impurity 2 involves the use of strong alkali to hydrolyze Argatroban at high temperatures. The process typically includes the following steps :
Hydrolysis: Argatroban is hydrolyzed using strong alkali such as barium hydroxide, sodium hydroxide, calcium hydroxide, or potassium hydroxide at temperatures ranging from 60-100°C.
Catalysis: The hydrolysis reaction is catalyzed by arginase and manganese ions to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the impurity is adequately separated and quantified to maintain the quality of the final pharmaceutical product .
Analyse Chemischer Reaktionen
Types of Reactions: Argatroban Impurity 2 undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction involved in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the molecular structure.
Common Reagents and Conditions:
Hydrolysis: Strong alkali (e.g., sodium hydroxide) and high temperatures (60-100°C).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major product formed from the hydrolysis of Argatroban is this compound itself. Other minor products may include various degradation products depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Argatroban Impurity 2 is used in analytical chemistry to develop and validate methods for the quantification of impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) are employed for this purpose .
Biology and Medicine: In biological and medical research, this compound is studied to understand its pharmacokinetics and potential effects on the body. It is crucial for ensuring the safety and efficacy of Argatroban as a therapeutic agent .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and regulatory compliance. It helps in identifying and quantifying impurities in drug formulations .
Wirkmechanismus
Argatroban Impurity 2, being a byproduct of Argatroban, does not have a direct therapeutic effect. understanding its mechanism of formation and degradation is essential for ensuring the purity of Argatroban. The primary mechanism involves the hydrolysis of Argatroban under alkaline conditions, leading to the formation of this compound .
Vergleich Mit ähnlichen Verbindungen
Argatroban Impurity 1: Another byproduct in the synthesis of Argatroban.
Argatroban Impurity 3: A related compound with a similar molecular structure.
Argatroban Impurity 4: Another degradation product of Argatroban.
Uniqueness: Argatroban Impurity 2 is unique due to its specific formation pathway and its role in the quality control of Argatroban. Its presence and concentration are critical indicators of the purity and stability of the final pharmaceutical product .
Eigenschaften
Molekularformel |
C10H8ClNO2S |
|---|---|
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
3-methylquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-8-5-9(15(11,13)14)2-3-10(8)12-6-7/h2-6H,1H3 |
InChI-Schlüssel |
OXLOXOOKHKJXNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


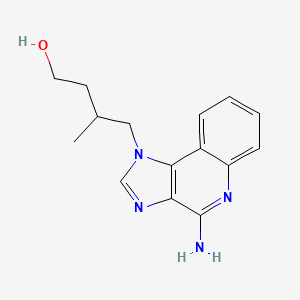
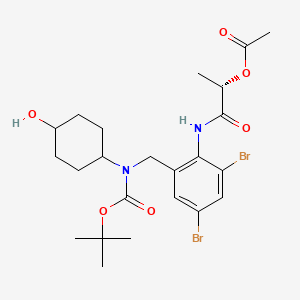
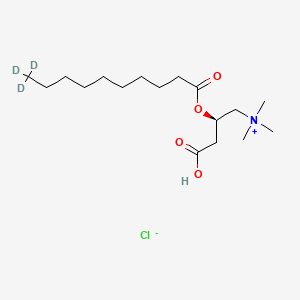
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
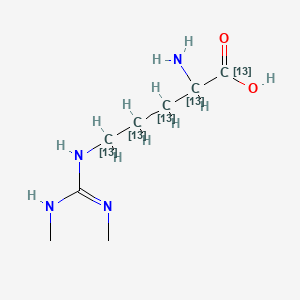
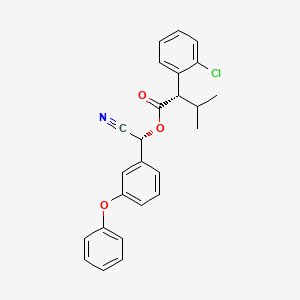
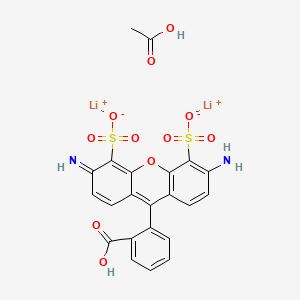
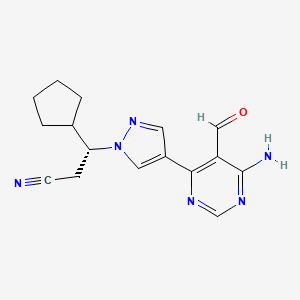

![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)


![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
